1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC13608195
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H22N2O4 |
---|---|
Molecular Weight | 258.31 g/mol |
IUPAC Name | 1-O-tert-butyl 3-O-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
Standard InChI Key | BEOGYMDIRWHZBM-BDAKNGLRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(=O)OC |
SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
Introduction
1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate is a complex organic compound with a specific stereochemistry, indicated by the (3R,5S) configuration. This compound is a derivative of piperidine, a six-membered ring structure containing nitrogen, and is modified with tert-butyl and methyl groups, along with an amino group at the 5-position. The compound's chemical formula is C12H22N2O4, and its molecular weight is approximately 258.32 g/mol .
Synthesis and Applications
The synthesis of 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate typically involves the use of chiral starting materials or asymmetric synthesis techniques to achieve the desired stereochemistry. This compound can serve as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chiral centers are crucial for biological activity.
Comparison with Similar Compounds
Other compounds in the same class, such as 1-tert-butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate, have similar structures but differ in stereochemistry. These differences can significantly affect their reactivity and biological activity. For example, the hydrochloride salt of the (3S,5R) isomer has a molecular weight of 294.77 g/mol, reflecting the addition of a hydrochloride ion .
Compound | Stereochemistry | Molecular Weight |
---|---|---|
1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate | (3R,5S) | 258.32 g/mol |
1-tert-butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate hydrochloride | (3S,5R) | 294.77 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume